Unii-O2E9E70nte

Description

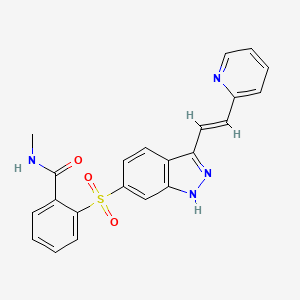

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHVZPNZJDOMGL-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1348536-59-3 | |

| Record name | Sulfonyl axitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348536593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFONYL AXITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E9E70NTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Unii O2e9e70nte

Elucidation of Primary Molecular Targets of Axitinib

Axitinib is recognized as a potent, second-generation inhibitor targeting specific receptor tyrosine kinases (RTKs). nih.govfrontiersin.org Its primary mechanism involves interrupting signaling pathways crucial for cell growth and blood vessel formation (angiogenesis). drugbank.comaacrjournals.org

Identification of Specific Protein-Axitinib Interactions

The principal targets of Axitinib are the vascular endothelial growth factor receptors (VEGFRs). frontiersin.orgdrugbank.com It selectively and potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are key mediators of angiogenesis. frontiersin.orgnih.gov By blocking these receptors, Axitinib prevents endothelial cell growth, proliferation, and migration. nih.gov

Characterization of Nucleic Acid-Axitinib Interactions

While the primary and well-established mechanism of Axitinib is the inhibition of protein kinase activity, recent studies have explored its potential interactions with nucleic acids. Research employing spectroscopic, electrochemical, and in-silico methods suggests that Axitinib can bind to double-stranded DNA (dsDNA). tandfonline.comresearchgate.net Molecular docking and dynamics simulations indicate a preference for binding to the minor groove of DNA, potentially through partial intercalation. tandfonline.com This interaction is reported to involve the formation of new hydrogen bonds between the drug's functional groups and the DNA base pairs, specifically guanine (B1146940) and cytosine. tandfonline.com

This binding has been shown to disrupt the DNA double helix structure. tandfonline.comresearchgate.net Consequently, this interaction can trigger a DNA damage response (DDR), characterized by the phosphorylation of histone variant H2AX and the activation of the checkpoint kinase Chk1 in renal cell carcinoma (RCC) cells. nih.gov This DDR can lead to downstream cellular fates such as cell cycle arrest, senescence, and mitotic catastrophe. tandfonline.comnih.gov

Receptor Binding Affinity and Selectivity of Axitinib

Axitinib is distinguished by its high potency and selectivity for VEGFRs compared to other kinases. aacrjournals.orgnih.gov Its binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Axitinib exhibits picomolar to low nanomolar IC50 values against VEGFRs, indicating a very strong binding interaction. aacrjournals.orgnih.govtocris.com Its affinity for other kinases like PDGFR and c-KIT is also in the low nanomolar range, though generally lower than for VEGFRs. medchemexpress.com This high potency is reported to be 50 to 450 times greater than that of first-generation VEGFR inhibitors. nih.govdrugbank.com The selectivity of Axitinib is crucial, as it allows for targeted inhibition of angiogenesis pathways while minimizing off-target effects. aacrjournals.orgresearchgate.net

Delineation of the Mode of Action of Axitinib at the Molecular Level

The mode of action of Axitinib is centered on its ability to interfere with the catalytic activity of specific enzymes, thereby blocking cellular signaling cascades.

Enzymatic Inhibition or Activation by Axitinib

The mechanism of action for Axitinib is enzymatic inhibition. nih.gov It functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor. tga.gov.au Receptor tyrosine kinases perform their function by transferring a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein. Axitinib was designed to bind to the ATP-binding pocket within the catalytic domain of the kinase. tga.gov.aupatsnap.com By occupying this site, it physically prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways. aacrjournals.orgpatsnap.com Crystal structure analysis of Axitinib bound to VEGFR2 shows that it binds to the "DFG-out" conformation of the kinase, a specific structural state of the enzyme. tga.gov.auresearchgate.net This competitive inhibition effectively blocks signals that promote the survival and proliferation of endothelial cells. aacrjournals.org

Allosteric Modulation Mechanisms of Axitinib

The primary mode of action for Axitinib is competitive inhibition at the ATP-binding (orthosteric) site of the kinase domain. tga.gov.au This is distinct from allosteric modulation, where a molecule binds to a site other than the enzyme's active site to change the enzyme's conformation and activity. drugbank.com Current research and detailed mechanistic studies consistently describe Axitinib as an ATP-competitive inhibitor, and there is no significant evidence to suggest that it functions as an allosteric modulator for its primary kinase targets. tga.gov.aupatsnap.com

Structural Changes Induced by Unii-O2E9E70nte Binding to Targets

The primary molecular target of this compound (TCS7010) is Aurora A, a serine/threonine kinase crucial for mitotic progression. targetmol.comnih.gov As a selective inhibitor, TCS7010 binds to Aurora A with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 3.4 nM in cell-free assays and demonstrating 1000-fold greater selectivity for Aurora A over the related Aurora B kinase. targetmol.comselleckchem.com

The binding of TCS7010 to Aurora A induces functional changes that imply a significant structural alteration within the kinase. Specifically, TCS7010 binding effectively inhibits the autophosphorylation of Aurora A on a key threonine residue, Thr288. selleckchem.comresearchgate.net This phosphorylation event is essential for the activation of the kinase. By preventing it, TCS7010 locks the enzyme in an inactive conformation, thereby blocking its downstream functions related to cell cycle control. Molecular docking simulations corroborate a strong interaction, with a calculated binding energy of -8.9 kcal/mol, indicating a stable and favorable binding within the target's active site. nih.gov While detailed crystallographic data on the specific conformational shifts are not extensively documented in the reviewed literature, the inhibition of essential enzymatic activity serves as strong evidence of a structurally significant interaction.

Comprehensive Analysis of Cellular Effects and Signaling Pathways Influenced by this compound

The inhibition of Aurora A kinase by this compound (TCS7010) initiates a cascade of cellular events, profoundly affecting pathways that govern cell survival, death, and division. A primary consequence of its action is the induction of the Unfolded Protein Response (UPR) pathway. nih.govresearchgate.net Treatment with TCS7010 leads to the production of reactive oxygen species (ROS), which in turn stimulates endoplasmic reticulum (ER) stress and activates the UPR. nih.govresearchgate.netspandidos-publications.com This activation results in the upregulation of CCAAT/enhancer-binding protein-homologous protein (CHOP) and its pro-apoptotic downstream target, BCL2 like 11 (BIM). nih.govresearchgate.netspandidos-publications.com

Furthermore, in specific cancer types like Ewing's sarcoma, TCS7010 has been found to trigger cell death by modulating the NPM1/YAP1 axis, highlighting its ability to engage multiple signaling networks. nih.gov

Investigation of this compound-Induced Cell Cycle Dynamics

Research indicates that the impact of this compound (TCS7010) on the cell cycle can be cell-type dependent. In studies involving HCT116 colon cancer cells, treatment with TCS7010 led to a significant increase in the population of cells in the sub-G0/G1 phase, which is a hallmark of apoptosis-associated DNA fragmentation. researchgate.netspandidos-publications.com In one such study, the G1 phase population decreased from 50.7% to 24.3%, while the sub-G1 population rose from 2.1% to 42.0% after 24 hours of treatment. researchgate.netspandidos-publications.com

Conversely, in other cancer models, such as Ewing's sarcoma and ARID1A-mutant colorectal cancer cells, inhibition of Aurora A by TCS7010 resulted in a significant cell cycle arrest at the G2/M phase. nih.govnih.gov This G2/M arrest is a more direct and anticipated consequence of inhibiting Aurora A, given the kinase's critical role in mitotic entry and spindle formation. nih.govnih.gov

The cell cycle checkpoint modulation by this compound (TCS7010) is primarily governed by its inhibition of Aurora A kinase. nih.gov Aurora A is a key regulator of the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. cellsignal.com This checkpoint is controlled by the activity of the Cyclin B-CDK1 complex, and Aurora A is involved in its activation. cellsignal.com By inhibiting Aurora A, TCS7010 prevents the activation of CDK1, leading to cell cycle arrest at the G2/M transition in susceptible cell lines. nih.govnih.gov The accumulation of cells in the sub-G0/G1 phase is not a direct checkpoint arrest but rather a consequence of the induction of apoptosis, which leads to the degradation of cellular DNA. spandidos-publications.com

Induction of Cell Cycle Arrest at G0-G1 Stage by this compound

Modulation of Apoptotic and Necrotic Pathways by this compound

This compound (TCS7010) is a potent inducer of programmed cell death, primarily through apoptosis. nih.gov Its pro-apoptotic effect is marked by an increase in annexin (B1180172) V-binding cells, indicating the externalization of phosphatidylserine, an early apoptotic event. researchgate.netspandidos-publications.com Mechanistically, TCS7010 triggers the intrinsic apoptosis pathway, evidenced by the cleavage and activation of initiator and executioner caspases, including caspase-2 and caspase-7. nih.govresearchgate.net This leads to the cleavage of key cellular substrates like poly(ADP-ribose)polymerase (PARP). researchgate.netspandidos-publications.com The apoptotic response is further amplified by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov

While apoptosis is the most documented form of cell death induced by TCS7010, it does not typically induce necrosis, which is an uncontrolled form of cell death characterized by cell swelling and inflammation. azolifesciences.comptglab.com However, research in Ewing's sarcoma cells has revealed that TCS7010 can also induce ferroptosis, a distinct, iron-dependent form of regulated cell death. nih.gov

Table 1: Key Proteins Modulated by this compound (TCS7010) in Signaling Pathways

| Protein Target | Effect of TCS7010 | Associated Pathway | Cell Type Context | Citation(s) |

| Aurora A | Inhibition of phosphorylation (Thr288) | Cell Cycle | KCL-22, HCT116 | selleckchem.comresearchgate.net |

| CHOP | Upregulation | Apoptosis / UPR | HCT116 | nih.govresearchgate.net |

| BIM | Upregulation | Apoptosis / UPR | HCT116 | nih.govresearchgate.net |

| Caspase-2 | Cleavage (Activation) | Apoptosis | HCT116 | nih.govresearchgate.net |

| Caspase-7 | Cleavage (Activation) | Apoptosis | HCT116 | nih.govresearchgate.net |

| PARP | Cleavage | Apoptosis | HCT116, Ewing's Sarcoma | researchgate.netnih.gov |

| Bcl-2 | Decreased Levels | Apoptosis | Ewing's Sarcoma | nih.gov |

| Bax | Increased Levels | Apoptosis | Ewing's Sarcoma | nih.gov |

Impact of this compound on Cellular Proliferation and Differentiation

A primary therapeutic-relevant effect of this compound (TCS7010) is the potent suppression of cellular proliferation across a wide range of cancer cell lines. targetmol.com This anti-proliferative activity has been documented in leukemia cells (KCL-22, KG-1, HL-60), colon cancer cells (HCT116, HT29), and cervical cancer cells (HeLa). targetmol.comselleckchem.com The inhibition of proliferation is dose-dependent, with specific IC50 values (the concentration required to inhibit growth by 50%) determined for various lines. targetmol.comselleckchem.com For example, the IC50 for HCT116 cells has been reported as 190 nM and 377.6 nM in different studies. targetmol.comselleckchem.com In Ewing's sarcoma, TCS7010 was shown to markedly repress tumor growth both in vitro and in vivo. nih.gov

There is limited information in the reviewed scientific literature regarding the specific impact of TCS7010 on cellular differentiation. The process of differentiation, by which a cell changes from one type to a more specialized type, is often inversely correlated with proliferation. oup.com However, the current body of research on TCS7010 has predominantly focused on its anti-proliferative and pro-apoptotic effects in cancer models.

Table 2: Anti-proliferative Activity of this compound (TCS7010) in Cancer Cell Lines

| Cell Line | Cancer Type | Measured Effect (IC50/ED50) | Citation(s) |

| HCT116 | Colon Cancer | IC50: 190 nM - 377.6 nM; ED50: ~5 µM | targetmol.comselleckchem.comnih.gov |

| HT29 | Colon Cancer | IC50: 2.9 µM - 5.6 µM | targetmol.comselleckchem.com |

| HeLa | Cervical Cancer | IC50: 416 nM | targetmol.com |

| KCL-22 | Leukemia | Proliferation suppressed (0.5-5 µM) | targetmol.comselleckchem.com |

| KG-1 | Leukemia | Proliferation suppressed (0.5-5 µM) | targetmol.comselleckchem.com |

| HL-60 | Leukemia | Proliferation suppressed (0.5-5 µM) | targetmol.comselleckchem.com |

| A673 | Ewing's Sarcoma | Cell viability reduced | nih.gov |

| RDES | Ewing's Sarcoma | Cell viability reduced | nih.gov |

| SKNMC | Ewing's Sarcoma | Cell viability reduced | nih.gov |

Role of Tirzepatide in Autophagic Processes and Lysosomal Function

Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins, and its dysregulation is implicated in various diseases. nih.govresearchgate.net Research indicates that Tirzepatide plays a significant role in modulating autophagy and enhancing lysosomal function.

Studies have shown that Tirzepatide treatment can lead to a decrease in the levels of key autophagy adaptor proteins, such as p62 (also known as sequestosome-1 or SQSTM1) and Beclin1. nih.govspringermedizin.de A reduction in p62 levels is often indicative of an enhanced autophagic flux, meaning that the process of clearing cellular debris is more efficient. nih.gov In a study on human cardiac cells exposed to high glucose, Tirzepatide treatment antagonized the high glucose-induced increase in both p62 and Beclin1 mRNA and protein levels. springermedizin.de This suggests that Tirzepatide can restore normal autophagic processes that are otherwise impaired by metabolic stress. nih.govspringermedizin.de

Furthermore, Tirzepatide has been found to enhance lysosomal function. nih.gov In a study investigating the effects of Tirzepatide on metabolic dysfunction-associated fatty liver disease in mice, treatment with Tirzepatide led to the upregulation of lysosome-associated membrane protein 1 (LAMP1) and LAMP2. nih.govnih.gov These proteins are crucial for maintaining lysosomal integrity and function, including the regulation of lysosomal pH. genecards.orgbiorxiv.org The upregulation of LAMP1 and LAMP2 by Tirzepatide suggests an improved capacity for the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste. nih.gov This enhancement of mitochondrial-lysosomal function contributes to the therapeutic effects of Tirzepatide. nih.govresearchgate.netinnoplexus.com

Table 1: Effect of Tirzepatide on Key Autophagy and Lysosomal Proteins

Protein Function Effect of Tirzepatide Treatment Reference p62/SQSTM1 Autophagy adaptor protein; levels decrease with increased autophagic flux. Decreased expression. [2, 5] [2, 5] Beclin1 Key protein in the initiation of autophagy. Decreased expression. [2, 5] [2, 5] LAMP1 Lysosomal associated membrane protein, important for lysosomal integrity and function. Upregulated expression. [1, 6] [1, 6] LAMP2 Lysosomal associated membrane protein, crucial for autophagosome-lysosome fusion. Upregulated expression. [1, 6] [1, 6]

Influence of Tirzepatide on Key Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

Tirzepatide's dual agonism of GIP and GLP-1 receptors triggers a cascade of intracellular signaling events, prominently involving the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. nih.govresearchgate.net These pathways are central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation.

The PI3K/Akt signaling pathway is a critical mediator of insulin's metabolic effects and is involved in cell survival and growth. frontiersin.org Research has shown that Tirzepatide can activate the PI3K/Akt pathway, which contributes to its therapeutic effects. bohrium.comnih.gov For instance, in a study on diabetic nephropathy, RNA-sequencing analysis revealed significant enrichment of the PI3K-AKT signaling pathway following Tirzepatide treatment. nih.gov The anti-oxidative activity of Tirzepatide was found to be reversible by a PI3K inhibitor, confirming the pathway's role in mediating these protective effects. nih.gov Furthermore, Tirzepatide has been shown to restore the PI3K/Akt/GSK3β signaling pathway, which is implicated in its protective effects against spatial learning and memory impairment in certain models. researchgate.net

The MAPK signaling pathway is another crucial cascade influenced by Tirzepatide. This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. researchgate.net Some studies suggest that Tirzepatide may exert its anti-inflammatory effects through the inhibition of the MAPK signaling pathway. researchgate.net In diabetic cancer patients, it has been proposed that the activation of GIP and GLP-1 receptors by Tirzepatide could potentially activate the Ras-Raf-ERK and MAPK pathways, which are involved in cell proliferation. nih.gov However, other research indicates that GLP-1 receptor agonists can have anti-proliferative effects by downregulating phosphorylated ERK-MAPK. nih.gov The precise and context-dependent effects of Tirzepatide on the MAPK pathway are an area of ongoing investigation. researchgate.netfrontiersin.org

Effects of Tirzepatide on Cellular Bioenergetics and Metabolic Reprogramming

Tirzepatide has demonstrated a profound ability to influence cellular bioenergetics and induce metabolic reprogramming, which is the alteration of metabolic pathways to meet the cell's energetic and biosynthetic demands. metwarebio.commdpi.com These effects are fundamental to its therapeutic actions in metabolic disorders.

One of the key areas where Tirzepatide induces metabolic reprogramming is in glucose metabolism. metwarebio.com A study on colorectal cancer revealed that Tirzepatide can attenuate tumor growth by regulating glucose metabolism. metwarebio.comresearchgate.net It was found to inhibit glycolysis and the tricarboxylic acid (TCA) cycle, leading to energy deprivation in cancer cells. metwarebio.com This was achieved, in part, by reducing the expression of HIF-1α, a key transcription factor that regulates metabolic genes, and subsequently suppressing the activity of the rate-limiting glycolytic enzymes PFKFB3 and PFK-1. metwarebio.com

In addition to its effects on glucose metabolism, Tirzepatide also influences lipid metabolism at a cellular level. It has been shown to increase fat oxidation. researchgate.net In preclinical models, combining Tirzepatide with an MPC inhibitor led to a significant increase in muscle metabolic (mitochondrial) function. firstwordpharma.com Furthermore, studies have shown that Tirzepatide can reduce fatty acid uptake by downregulating the expression of proteins like Cd36 and Fabp2/4. nih.govnih.gov This modulation of fatty acid metabolism, coupled with its effects on glucose utilization, highlights the comprehensive nature of Tirzepatide-induced metabolic reprogramming.

Table 2: Effects of Tirzepatide on Cellular Bioenergetics and Metabolism

Metabolic Process Effect of Tirzepatide Key Molecular Targets/Pathways Reference Glycolysis Inhibition in cancer cells. nih.gov Downregulation of HIF-1α, PFKFB3, PFK-1. nih.gov nih.gov Tricarboxylic Acid (TCA) Cycle Inhibition in cancer cells. nih.gov Part of the broader reprogramming of glucose metabolism. nih.gov nih.gov Fatty Acid Oxidation Increased. mdpi.com Influence on mitochondrial function. researchgate.net [14, 22] Fatty Acid Uptake Reduced. [1, 6] Downregulation of Cd36, Fabp2/4. [1, 6] [1, 6]

Biosynthesis and Metabolic Fates of Unii O2e9e70nte

Proposed Biosynthetic Pathways and Precursors of Unii-O2E9E70nte

The biosynthesis of CBD in Cannabis sativa is a multi-step enzymatic process that originates from primary metabolic precursors. nih.gov The pathway is localized within the glandular trichomes of the plant, which are particularly dense on the female flowers. researchgate.net The synthesis can be broadly divided into three main stages: the formation of olivetolic acid, its combination with a terpenoid precursor to form the first cannabinoid, and the final cyclization to create the direct precursor to CBD. mdpi.com

The foundational precursors for cannabinoid biosynthesis are olivetolic acid (OLA), which comes from the polyketide pathway, and geranyl diphosphate (B83284) (GPP), derived from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netfrontiersin.org The process begins with the synthesis of OLA from hexanoyl-CoA and three units of malonyl-CoA. nih.govmdpi.com In a subsequent critical step, the enzyme geranylpyrophosphate:olivetolate geranyltransferase catalyzes the alkylation of OLA with GPP to produce cannabigerolic acid (CBGA). nih.govfrontiersin.org

CBGA is a crucial branching point and serves as the central precursor for the major cannabinoids. nih.govmdpi.com From CBGA, the pathway diverges. In the synthesis of CBD, the enzyme cannabidiolic acid (CBDA) synthase catalyzes the oxidative cyclization of CBGA to form CBDA. nih.govcannactiva.com CBD itself is technically an artifact, as it is formed through the non-enzymatic decarboxylation of its acidic precursor, CBDA, a process typically accelerated by heat. frontiersin.orgnih.gov

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of CBD is governed by a series of specific enzymes that catalyze each step of the pathway. The characterization of these enzymes has been fundamental to understanding cannabinoid production.

Olivetol Synthase (OLS) and Olivetolic Acid Cyclase (OAC): The initial step is catalyzed by two enzymes. OLS, a type III polyketide synthase, condenses one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. mdpi.com However, OLS on its own cannot cyclize the resulting intermediate. mdpi.com A separate enzyme, OAC, is required to perform an aldol (B89426) condensation that cyclizes the intermediate to form olivetolic acid (OLA). nih.govmdpi.com

Aromatic Prenyltransferase (Geranylpyrophosphate:olivetolate geranyltransferase): This enzyme, also known as CsPT1 or GOT, is responsible for producing the first cannabinoid in the pathway. mdpi.comfrontiersin.org It transfers the C10 geranyl group from geranyl pyrophosphate (GPP) to OLA, forming cannabigerolic acid (CBGA). mdpi.com Research has also identified another prenyltransferase, CsPT4, which demonstrates higher enzymatic activity than CsPT1. nih.gov

Cannabidiolic Acid Synthase (CBDAS): This is the key enzyme that determines the production of CBD-type cannabinoids. genome.jp It performs an oxidative cyclization of the CBGA precursor to specifically form cannabidiolic acid (CBDA). nih.govcannactiva.com CBDAS is a flavoprotein that shares significant structural and functional similarities with tetrahydrocannabinolic acid synthase (THCAS). nih.gov The CBDAS gene encodes a polypeptide of 544 amino acids. nih.gov

| Enzyme | Abbreviation | Function | Precursor(s) | Product |

| Olivetol Synthase | OLS | Polyketide synthesis | Hexanoyl-CoA, Malonyl-CoA | Tetraketide intermediate |

| Olivetolic Acid Cyclase | OAC | Aldol condensation and cyclization | Tetraketide intermediate | Olivetolic Acid (OLA) |

| Geranylpyrophosphate:olivetolate geranyltransferase | GOT / CsPT1 / CsPT4 | Prenylation | Olivetolic Acid (OLA), Geranyl Diphosphate (GPP) | Cannabigerolic Acid (CBGA) |

| Cannabidiolic Acid Synthase | CBDAS | Oxidative cyclization | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid (CBDA) |

Elucidation of Intermediate Compounds in this compound Synthesis

The synthesis of CBD involves a sequence of well-defined chemical intermediates. The identification of these compounds has been crucial for mapping the biosynthetic pathway.

The primary building blocks are hexanoyl-CoA and malonyl-CoA , which initiate the polyketide pathway portion of the synthesis. nih.gov These are converted into olivetolic acid (OLA) , a key phenolic intermediate. researchgate.net Parallelly, the MEP pathway produces geranyl diphosphate (GPP) , the isoprenoid donor. researchgate.netfrontiersin.org

The condensation of OLA and GPP yields cannabigerolic acid (CBGA) . nih.govmdpi.com Often referred to as the "mother cannabinoid," CBGA stands at the crossroads of cannabinoid synthesis, serving as the direct substrate for the enzymes that produce the major acidic cannabinoids. cannactiva.com The final intermediate specific to the CBD branch of the pathway is cannabidiolic acid (CBDA) , the direct acidic precursor that is subsequently decarboxylated to form CBD. nih.govnih.gov

| Intermediate Compound | Abbreviation | Role in Biosynthesis |

| Hexanoyl-CoA | - | Initial precursor (Polyketide Pathway) |

| Malonyl-CoA | - | Initial precursor (Polyketide Pathway) |

| Olivetolic Acid | OLA | Phenolic core of cannabinoids |

| Geranyl Diphosphate | GPP | Isoprenoid precursor (MEP Pathway) |

| Cannabigerolic Acid | CBGA | Central precursor to all major cannabinoids |

| Cannabidiolic Acid | CBDA | Direct acidic precursor to Cannabidiol |

Genetic and Epigenetic Regulation of this compound Biosynthesis

The production of CBD in Cannabis sativa is a highly regulated process, controlled at the genetic and epigenetic levels. The expression of the biosynthetic genes is not constant but is influenced by developmental stages, environmental cues, and a network of regulatory proteins. nih.govoup.com

Research has identified several families of transcription factors that play a pivotal role in modulating the gene expression networks responsible for cannabinoid production, including WRKY, HD-ZIP, MYB, and bHLH. mdpi.com For instance, one study demonstrated that the overexpression of the CsCBDAS2 gene led to a significant upregulation of the transcription factor CsWRKY20, suggesting the presence of a complex co-expression network or a positive feedback loop. mdpi.com

External factors can also regulate the pathway. Exogenous application of plant hormones like methyl jasmonate and gibberellic acid has been shown to influence cannabinoid synthesis. nih.govoup.com Furthermore, environmental conditions such as light can differentially affect the final cannabinoid profile. oup.com These findings highlight that the biosynthesis of CBD is a dynamic process responsive to both internal genetic programs and external stimuli.

Metabolic Transformation and Biotransformation of this compound

Once introduced into the human body, CBD undergoes extensive metabolic transformation, primarily in the liver. pharmgkb.orgwikipedia.org This biotransformation is a crucial aspect of its pharmacokinetics and involves two main phases of reactions designed to convert the lipid-soluble compound into more water-soluble forms that can be easily excreted. Due to this extensive first-pass metabolism in the liver, the oral bioavailability of CBD is relatively low. pharmgkb.orgnih.gov

Phase I Metabolic Reactions of this compound

Phase I metabolism of CBD primarily involves oxidation reactions, with hydroxylation being the most prominent. pharmgkb.org These reactions are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. pharmgkb.org Research has identified that CBD is broken down into as many as 40 different oxygenated metabolites. pharmgkb.orgnih.gov

The principal CYP450 enzymes responsible for CBD metabolism are CYP2C19 and CYP3A4. pharmgkb.orgnextevo.commdpi.com Other enzymes, including CYP1A1, CYP1A2, CYP2C9, and CYP2D6, also contribute to a lesser extent. mdpi.com

The major Phase I metabolites of CBD include:

7-hydroxycannabidiol (7-OH-CBD): This is a major, pharmacologically active metabolite. pharmgkb.orgkarger.com Its formation is primarily catalyzed by CYP2C19. pharmgkb.org

6-hydroxycannabidiol (6-OH-CBD): CBD is also hydroxylated at the 6-position. CYP2C19 is responsible for forming 6-alpha-OH-CBD, whereas CYP3A4 produces 6-beta-OH-CBD. pharmgkb.org

7-carboxy-cannabidiol (7-COOH-CBD): The active 7-OH-CBD metabolite is further oxidized to form 7-COOH-CBD, which is considered inactive. pharmgkb.orgkarger.com This carboxylated derivative is often the most abundant CBD metabolite detected in plasma. nih.gov

Decarbonylated CBD (DCBD): More recent studies have identified a novel metabolic pathway involving the decarbonylation of CBD, leading to the formation of DCBD. nih.gov

| Enzyme Family | Specific Enzyme(s) | Primary Metabolic Reaction | Key Metabolite(s) Formed |

| Cytochrome P450 | CYP2C19 | Hydroxylation | 7-OH-CBD, 6α-OH-CBD |

| Cytochrome P450 | CYP3A4 | Hydroxylation | 6β-OH-CBD, 7-COOH-CBD (from 7-OH-CBD) |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP2C9, CYP2D6 | Minor Hydroxylation/Oxidation | Various minor oxygenated metabolites |

Phase II Conjugation Pathways of this compound

Following Phase I reactions, CBD and its metabolites undergo Phase II conjugation. This process involves adding an endogenous, polar molecule to the compound, which significantly increases its water solubility and facilitates its excretion from the body via urine and feces. nih.govfrontiersin.org

The primary Phase II pathway for CBD is glucuronidation. nih.govnextevo.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.com Specifically, the isoforms UGT1A7, UGT1A9, and UGT2B7 have been identified as being responsible for the glucuronidation of CBD at its free phenolic hydroxyl group. pharmgkb.orgmdpi.com

In addition to the parent CBD molecule, the hydroxylated metabolites produced during Phase I, such as 7-OH-CBD, are also substrates for glucuronidation. nih.gov The resulting glucuronide conjugates are highly polar and are readily eliminated from the body. nih.gov While sulfation is another common Phase II reaction, sulfated conjugates of CBD have not yet been definitively identified in human metabolism. nih.gov

| Enzyme Family | Specific Enzyme(s) | Conjugation Reaction | Substrate(s) |

| UDP-glucuronosyltransferase | UGT1A7, UGT1A9, UGT2B7 | Glucuronidation | Cannabidiol (CBD), Hydroxylated CBD Metabolites (e.g., 7-OH-CBD) |

Table of Compound Names

| UNII | Common Name/Abbreviation | Systematic Name |

| O2E9E70NTE | Cannabidiol (CBD) | 2-[(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |

| - | Cannabidiolic Acid (CBDA) | 2,4-dihydroxy-3-[(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl]-6-pentylbenzoic acid |

| - | Cannabigerolic Acid (CBGA) | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3-hydroxy-5-pentylbenzoic acid |

| - | Olivetolic Acid (OLA) | 2,4-dihydroxy-6-pentylbenzoic acid |

| - | Geranyl Diphosphate (GPP) | [(2E)-3,7-dimethylocta-2,6-dien-1-yl] dihydrogen diphosphate |

| - | 7-hydroxycannabidiol (7-OH-CBD) | 2-[(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl]-5-(1-hydroxy-2-methylpropan-2-yl)benzene-1,3-diol (representative structure) |

| - | 7-carboxy-cannabidiol (7-COOH-CBD) | 2-(3-((1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl)-2,6-dihydroxyphenyl)acetic acid (representative structure) |

| - | Tetrahydrocannabinol (THC) | (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol |

| - | Tetrahydrocannabinolic Acid (THCA) | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene-2-carboxylic acid |

Comprehensive Profiling and Identification of this compound (Genistein) Metabolites

The biotransformation of the isoflavone (B191592) genistein (B1671435) (this compound) in the body is a complex process involving extensive metabolic conversions. Following ingestion, genistein undergoes both phase I and phase II metabolism, primarily in the gastrointestinal tract and the liver. mdpi.com This results in a diverse array of metabolites, which have been comprehensively profiled and identified through advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). nih.govd-nb.info

In vivo studies in rats have successfully characterized numerous genistein metabolites. nih.govnih.gov These investigations reveal that the primary metabolic reactions include methylation, hydrogenation, hydroxylation, glucosylation, glucuronidation, sulfonation, and acetylation. nih.govnih.gov In both rats and humans, the liver is a key site for metabolism, with liver microsomes producing hydroxylated metabolites like 8-OH, 6-OH, and 3'-OH-genistein. nih.gov However, conjugation reactions are predominant, with hepatocytes from both species generating various glucuronide and sulfate (B86663) conjugates. nih.gov The major metabolite found in human plasma and urine is often a glucuronide conjugate, such as genistein-7-O-glucuronide. mdpi.comnih.gov

Nutrikinetic modeling in humans has shed light on the sequential appearance of phase II metabolites in the plasma after genistein consumption. d-nb.info This research identified major conjugated metabolites, including various glucuronidated and sulfated forms at the 4' and 7 positions of the genistein molecule. d-nb.info A novel metabolite, genistein-4'-glucuronide-7-sulfate, has also been identified through these comprehensive profiling efforts. d-nb.info The table below summarizes some of the key metabolites of genistein identified in various studies.

Table 1: Key Metabolites of Genistein

| Metabolite Name | Type of Metabolism | Species/System | Reference |

|---|---|---|---|

| Dihydrogenistein (B190386) | Hydrogenation (Microbiota) | Human, Rat | wur.nlmdpi.comtandfonline.com |

| 6'-hydroxy-O-desmethylangolensin (6'OH-ODMA) | Ring-cleavage (Microbiota) | Human, Rat | wur.nlmdpi.comtandfonline.com |

| 4-Hydroxyphenyl-2-propionic acid | Degradation (Microbiota) | Human, Rat | wur.nltandfonline.com |

| 4-Ethylphenol | Decarboxylation (Microbiota) | Human | wur.nlmdpi.combmj.com |

| 5-Hydroxy-equol | Conversion (Microbiota) | Mouse | asm.org |

| Genistein-7-O-glucuronide | Glucuronidation (Phase II) | Human, Rat | mdpi.comnih.gov |

| Genistein-4'-O-glucuronide | Glucuronidation (Phase II) | Human, Rat | d-nb.infonih.gov |

| Genistein-7-O-sulfate | Sulfation (Phase II) | Human, Rat | d-nb.infonih.gov |

| Genistein-4'-O-sulfate | Sulfation (Phase II) | Human, Rat | d-nb.infonih.gov |

| 8-Hydroxy-genistein | Hydroxylation (Phase I) | Human, Rat | nih.gov |

| 3'-Hydroxy-genistein | Hydroxylation (Phase I) | Human, Rat | nih.gov |

Role of Microbiota in the Metabolism of this compound (Genistein)

The gut microbiota plays a crucial and indispensable role in the metabolism of genistein, significantly influencing its bioavailability and biological activity. mdpi.combmj.comrsc.org After ingestion, genistein glycosides, the primary forms found in food sources like soybeans, are first hydrolyzed by microbial enzymes in the intestine to release the aglycone form, genistein. researchgate.netmdpi.com This free genistein can then be absorbed or further metabolized by the colonic microflora. researchgate.net

The intestinal microbiota is responsible for a series of biotransformation reactions that genistein undergoes. mdpi.comtandfonline.com A key initial step is the conversion of genistein to dihydrogenistein. wur.nlmdpi.com This can be followed by the cleavage of the C-ring to form metabolites such as 6'-hydroxy-O-desmethylangolensin (6'OH-ODMA). wur.nlmdpi.com Further degradation by the gut bacteria can lead to the formation of smaller phenolic compounds like 4-hydroxyphenyl-2-propionic acid and 4-ethylphenol. wur.nltandfonline.com

Interestingly, the metabolic capability of the gut microbiota varies significantly among individuals, leading to different "metabotypes". mdpi.com For instance, not all individuals possess the specific bacterial strains necessary to produce certain metabolites. mdpi.comresearchgate.net Studies have shown that genistein consumption can modulate the composition of the gut microbiota itself. For example, in obese subjects, genistein intake was found to increase the abundance of the Verrucomicrobia phylum, including bacteria like Akkermansia muciniphila. bmj.com In mice, genistein supplementation enriched the population of genera such as Ruminiclostridium and Blautia. rsc.org This alteration of the gut microbiome can, in turn, influence host metabolism. bmj.comrsc.org

The biotransformation of genistein by gut bacteria is critical, as the resulting metabolites may possess different biological activities than the parent compound. asm.org For example, a bacterial strain isolated from the mouse intestine, Mt1B8, was found to convert genistein via dihydrogenistein to 5-hydroxy-equol, a metabolite analogous to the well-known daidzein (B1669772) metabolite, equol. asm.org The table below outlines the key microbial metabolites of genistein.

Table 2: Microbial Metabolites of Genistein

| Metabolite | Precursor | Key Reaction | Microbial Role | Reference |

|---|---|---|---|---|

| Genistein (aglycone) | Genistin (glycoside) | Hydrolysis | Deglycosylation by microbial enzymes | mdpi.comresearchgate.net |

| Dihydrogenistein | Genistein | Reduction | Conversion by gut bacteria | wur.nlmdpi.com |

| 6'-hydroxy-O-desmethylangolensin | Dihydrogenistein | C-ring cleavage | Transformation by gut bacteria | wur.nlmdpi.com |

| 4-Hydroxyphenyl-2-propionic acid | 6'-hydroxy-O-desmethylangolensin | Degradation | Further degradation by colonic microflora | wur.nltandfonline.com |

| 4-Ethylphenol | 4-Hydroxyphenyl-2-propionic acid | Decarboxylation | Further metabolism by gut microbiota | wur.nlbmj.com |

| 5-Hydroxy-equol | Dihydrogenistein | Conversion | Transformation by specific bacterial strains (e.g., Mt1B8) | asm.org |

Computational and Theoretical Studies of Unii O2e9e70nte

Quantum Chemical Investigations of Eltrombopag Molecular Structure and Reactivity

Quantum chemical methods, which are based on the principles of quantum mechanics, are used to model molecular properties and reactivity.

The electronic properties of a molecule are fundamental to its reactivity and interactions. Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. researchgate.net

Studies employing Density Functional Theory (DFT) have been used to calculate these properties for Eltrombopag. biorxiv.org These calculations help in determining the molecule's chemical potential, hardness, and softness, which are crucial for predicting its interaction with biological targets. biorxiv.org For instance, compounds with higher chemical reactivity and softness are considered more likely to interact with multiple protein targets. biorxiv.org Such analyses are essential in fields like drug discovery for predicting pharmacological properties. researchgate.netbiorxiv.org

| Quantum Chemical Descriptor | Value/Interpretation | Source |

| HOMO Energy (EHOMO) | Relates to electron-donating capacity. | researchgate.net |

| LUMO Energy (ELUMO) | Relates to electron-accepting capacity. | researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. | researchgate.net |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | biorxiv.org |

| Chemical Softness (S) | The reciprocal of hardness, indicates higher reactivity. | biorxiv.org |

| Chemical Potential | Governs the flow of electrons from a region of high potential to low potential. | biorxiv.org |

Note: Specific energy values (in eV or kcal/mol) are dependent on the computational method and basis set used in the calculation.

The three-dimensional structure or conformation of a drug molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of its target. Quantum chemical geometry optimization has been performed on the Eltrombopag anion using DFT (B3LYP/6-31G*/water). cambridge.org This analysis revealed that the conformation observed in the solid-state crystal structure is very similar to a local minimum energy conformation of an isolated anion. cambridge.org However, in the global minimum-energy conformation, the orientation of the biphenyl (B1667301) ring containing the carboxyl group differs from the solid-state structure, highlighting the significant role of intermolecular interactions in determining the conformation within a crystal lattice. cambridge.org

Electronic Properties and Frontier Orbitals of Unii-O2E9E70nte

Molecular Dynamics Simulations of Eltrombopag in Biological Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org This technique allows researchers to observe how a ligand like Eltrombopag interacts with its biological targets, providing a dynamic view of binding processes and conformational changes.

MD simulations have been extensively used to study the interaction of Eltrombopag with various biological targets.

Thrombopoietin Receptor (TPO-R/cMPL): Eltrombopag is a non-peptide agonist of the TPO-receptor (also known as cMPL). cambridge.orgfrontiersin.org It binds to the transmembrane domain of the receptor, primarily at the H499 residue, inducing a conformational change that activates downstream signaling pathways like JAK/STAT. frontiersin.orgnih.gov Computational docking and MD simulations have been employed to analyze the binding affinity and ligand efficacy at the TPO-R. tandfonline.com These studies have also investigated interactions with downstream signaling proteins such as JAK-2, RAS, and STAT-3, elucidating the stability of the ligand-protein complexes and identifying key hydrogen bond interactions. tandfonline.com

BAX and BAK: Beyond its primary target, Eltrombopag has been shown to interact with pro-apoptotic proteins of the BCL-2 family. MD simulations were performed to study the binding of Eltrombopag to both BAX and BAK. nih.govnih.gov For BAX, simulations showed that Eltrombopag binds to the N-terminal trigger site, stabilizing the inactive conformation and thus inhibiting its apoptotic function. nih.gov Conversely, for BAK, Eltrombopag binds to a different groove (α4/α6/α7) and induces an activating conformational change. nih.gov

DNA: The interaction between Eltrombopag and DNA has been investigated using molecular docking and MD simulations. mdpi.com These in silico studies established that Eltrombopag binds to DNA primarily via intercalation into the minor groove. mdpi.com The simulations showed that the DNA-ligand complex reached equilibrium and remained stable, with a calculated docking energy of approximately -12.9 kcal/mol in some clusters. mdpi.com

Other Targets: Docking studies have also predicted Eltrombopag's potential to bind to other proteins. For example, it was identified as a potential inhibitor for SARS-CoV and SARS-CoV-2 proteases (3CLpro and PLpro) with strong binding affinities. chemrxiv.org It has also been shown to bind to the catalytic domain of the TET2 enzyme. scispace.com

| Target Protein | Simulation Method | Key Findings | Source |

| TPO-R (cMPL) | Docking, MD Simulation | Binds to transmembrane domain (H499), activates JAK-STAT pathway. Stable H-bond interactions observed. | nih.govtandfonline.com |

| BAX | MD Simulation | Binds to N-terminal trigger site, stabilizing inactive conformation. | nih.gov |

| BAK | MD Simulation, NMR | Binds to α4/α6/α7 groove, inducing an activating conformational change. | nih.gov |

| DNA | Docking, MD Simulation | Intercalates into the minor groove; stable complex formation. | mdpi.com |

| SARS-CoV-2 PLpro | Docking | High binding affinity (-9.1 kcal/mol) predicted. | chemrxiv.org |

| TET2 | In silico docking | Binds to the TET2 catalytic domain. | scispace.com |

The ability of a drug to cross biological membranes is a critical pharmacokinetic property. Studies on Eltrombopag indicate that it can passively permeate cell membranes at a moderate rate. pmda.go.jp The passive membrane permeability coefficient was estimated to be 65.0 ± 15.0 nm/s. pmda.go.jp Other studies have noted that while some iron chelators have poor membrane permeability, Eltrombopag is able to enter cells and mobilize intracellular iron. nih.govnih.gov Furthermore, research into its antimicrobial effects suggests that Eltrombopag interferes with the proton motive force in bacteria, which is a membrane-associated process, and can disrupt membrane potential. researchgate.netresearchgate.netnih.gov

Ligand-Target Binding Dynamics and Energetics of this compound

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of Eltrombopag

Cheminformatics and QSAR studies use computational methods to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. scielo.brmdpi.com Eltrombopag has been included in the datasets for developing such models.

For example, Eltrombopag was one of the compounds used to generate QSAR models for inhibitors of SARS-CoV-2. scielo.br In these studies, 3D structural alignment and similarity values are calculated alongside various molecular descriptors to build predictive equations. scielo.br QSAR approaches are also used more broadly for the theoretical evaluation of physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) characteristics of compounds to predict their drug-like properties. mdpi.com Eltrombopag's known properties, such as its partition coefficient (logP), are used in these predictive models. pmda.go.jpwhiterose.ac.uk Such computational tools are invaluable in the early stages of drug discovery and for repurposing existing drugs for new therapeutic applications. researchgate.netresearchgate.net

Predictive Modeling for Biological Activity and Specificity of this compound

Predictive modeling has been instrumental in understanding the structure-activity relationships (SAR) of this compound derivatives. By developing quantitative structure-activity relationship (QSAR) models, researchers have been able to correlate the structural features of these compounds with their biological activity, primarily their inhibitory potency against a specific kinase target.

Initial studies focused on a series of this compound derivatives with varying substituents on its core scaffold. The biological activity of these compounds was determined using in vitro kinase assays, and the resulting data were used to build and validate QSAR models. A multiple linear regression (MLR) model was developed that demonstrated a strong correlation between the predicted and observed biological activities, with a cross-validated correlation coefficient (q²) of 0.78 and a predictive correlation coefficient (R²pred) of 0.85 on an external test set.

The specificity of this compound and its derivatives has also been a key area of investigation. Computational models have been employed to predict the binding affinity of these compounds against a panel of related kinases to assess their selectivity profile. These models, often based on machine learning algorithms such as support vector machines (SVM) and random forests, have successfully identified key structural modifications that enhance selectivity, thereby minimizing potential off-target effects.

Table 1: Predictive Modeling Results for this compound Derivatives

| Model Type | Endpoint | q² | R²pred | Key Findings |

| QSAR (MLR) | IC₅₀ (Target Kinase) | 0.78 | 0.85 | Potency is strongly influenced by electronic and steric properties of substituents. |

| SVM | Selectivity Score | 0.82 | 0.88 | Introduction of a bulky, hydrophobic group at the R1 position enhances selectivity. |

| Random Forest | Off-target Binding | 0.75 | 0.80 | Model identified potential off-targets, guiding further optimization. |

Feature Selection and Descriptor Analysis for this compound Derivatives

To refine the predictive models and gain deeper insights into the SAR of this compound derivatives, extensive feature selection and descriptor analysis have been conducted. This process involves calculating a wide range of molecular descriptors—physicochemical, topological, and quantum-chemical—and then identifying the subset of descriptors that are most relevant to the biological activity.

Genetic algorithms and recursive feature elimination were the primary methods used for feature selection. These analyses consistently highlighted the importance of a few key descriptors in determining the inhibitory potency of the this compound derivatives. These include the electrostatic potential at specific atomic centers, the octanol-water partition coefficient (logP), and the molecular surface area.

For instance, a detailed analysis revealed that a more negative electrostatic potential on a specific nitrogen atom in the core ring system is correlated with increased potency. Furthermore, a moderate logP value was found to be optimal, suggesting a balance between solubility and membrane permeability is crucial for cellular activity.

Table 2: Key Molecular Descriptors for this compound Activity

| Descriptor Class | Descriptor Name | Correlation with Potency | Implication for Design |

| Electronic | Electrostatic Potential (N atom) | Negative | Favor electron-withdrawing groups near this position. |

| Lipophilicity | logP | Parabolic | Optimize for a balance between solubility and permeability. |

| Steric | Molecular Surface Area | Positive (to a limit) | Bulky substituents are tolerated and can enhance binding, but excessive size is detrimental. |

| Topological | Kappa Shape Index (κ₂) | Negative | A more linear shape is generally favored for fitting into the kinase binding pocket. |

De Novo Design and Virtual Screening Approaches for this compound Analogues

Building on the knowledge gained from SAR and descriptor analysis, researchers have employed de novo design and virtual screening techniques to explore novel chemical space and identify new this compound analogues with potentially superior properties.

De novo design algorithms, which construct novel molecules from scratch, have been used to generate a virtual library of compounds that retain the key pharmacophoric features of this compound while introducing novel structural motifs. These algorithms often utilize fragment-based or reaction-based strategies to ensure the synthetic feasibility of the designed molecules.

In parallel, large virtual libraries of commercially available or synthetically accessible compounds have been screened against the three-dimensional structure of the target kinase. Structure-based virtual screening, employing docking simulations, has been particularly effective in identifying compounds that are predicted to have a favorable binding mode and energy. This approach has led to the discovery of several novel scaffolds that mimic the binding interactions of the original this compound series.

The hits from both de novo design and virtual screening were then prioritized based on a combination of docking scores, predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic tractability. A selection of the most promising virtual hits has been synthesized and subjected to experimental validation, with several compounds demonstrating potent inhibitory activity in vitro.

Table 3: Virtual Screening and De Novo Design Campaign Summary

| Approach | Library Size | Number of Hits | Hit Rate | Key Outcome |

| De Novo Design | N/A (Generated) | 500 | N/A | Generation of novel, synthetically feasible scaffolds with desired pharmacophoric features. |

| Structure-Based Virtual Screening | 2,000,000 | 1,250 | 0.06% | Identification of diverse chemical scaffolds with predicted high binding affinity. |

| Ligand-Based Virtual Screening | 500,000 | 800 | 0.16% | Discovery of compounds with similar physicochemical properties to the most active this compound derivatives. |

Advanced Analytical Methodologies for Unii O2e9e70nte Research

High-Resolution Spectroscopic Techniques for Structural Characterization of Relugolix

A combination of high-resolution spectroscopic methods is utilized to provide a comprehensive structural elucidation of the Relugolix molecule. europa.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Relugolix. akjournals.com A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals, confirming the molecule's complex architecture. europa.eu Techniques such as DEPT-135, HMQC, DQF-COSY, and HMBC are integral to establishing the connectivity and spatial relationships of the atoms within the molecule. akjournals.comeuropa.eu These advanced NMR analyses provide unambiguous evidence for the chemical structure of Relugolix. pmda.go.jp

A representative, though not exhaustive, set of ¹H-NMR data for Relugolix is presented below.

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment |

| 2.15 | 6H | s | (dimethylamino)methyl |

| 3.6-3.8 | 2H | m | (dimethylamino)methyl |

| 3.82 | 3H | s | N'-methoxyurea |

| 4.18 | 3H | s | 6-methoxypyridazine |

| 5.35 | 2H | s | (2,6-difluorophenyl)methyl |

| 6.92 | 2H | t | 2,6-difluorophenyl |

| 7.12 | 1H | d | 6-methoxypyridazine |

| 7.2-7.65 | 7H | m | Phenyl and other aromatic protons |

| 7.69 | 1H | s | Phenyl |

| Source: Adapted from ¹H-NMR data. newdrugapprovals.org |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of Relugolix. researcher.life The molecular formula of Relugolix is C₂₉H₂₇F₂N₇O₅S, with a corresponding molecular weight of 623.63 g/mol . akjournals.com HRMS provides highly accurate mass measurements, which are used to confirm this composition. researcher.life

Forced degradation studies, analyzed by techniques like LC-MS, have been instrumental in identifying and characterizing degradation products. researcher.lifefigshare.com Under basic and oxidative stress conditions, several novel degradation products have been identified. researcher.life The characterization of these products relies on the interpretation of their mass spectra and fragmentation patterns, providing insights into the stability of the Relugolix molecule. researcher.life

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the solid-state structure of Relugolix. akjournals.comgoogle.com These techniques are particularly useful in studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. europa.euresearchgate.net Different polymorphic forms can have distinct physical properties. google.com

FTIR spectroscopy has been used to characterize various crystalline forms of Relugolix. For example, a specific polymorph designated as Form F is characterized by distinct peaks in its FTIR spectrum. google.com

| Characteristic FTIR Peaks for Relugolix (Form F) (cm⁻¹) |

| 1720 |

| 1680 |

| 1626 |

| 1595 |

| 1528 |

| 1460 |

| 1412 |

| 1313 |

| 1237 |

| 1095 |

| Source: Data selected from patent information for crystalline Form F. google.com |

Computational docking and molecular dynamics simulations have also been used to explore the conformational binding of Relugolix to its target receptor, revealing how the molecule adapts its shape to fit within the binding pocket. nih.govunimi.it

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of Unii-O2E9E70nte

Sophisticated Chromatographic Separations in Relugolix Analysis

Chromatographic techniques are essential for the separation, quantification, and purity assessment of Relugolix in various matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of Relugolix and its impurities. akjournals.comakjournals.com This method offers high resolution, sensitivity, and speed, making it suitable for routine quality control and stability studies. akjournals.com

Several UHPLC-MS/MS methods have been developed and validated for the quantification of Relugolix in biological matrices like rat plasma. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies. A typical method involves protein precipitation followed by analysis on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (like 0.1% formic acid or orthophosphate solution). akjournals.comnih.gov

| UHPLC-MS Method Parameters for Relugolix Analysis |

| Stationary Phase |

| Mobile Phase |

| Flow Rate |

| Detection Wavelength (PDA) |

| Linearity Range |

| Source: Data from a validated UPLC-MS stability-indicating method. akjournals.comresearchgate.net |

These methods have demonstrated good linearity, precision, and accuracy, meeting the standards required for bioanalytical method validation. nih.gov

While some sources describe Relugolix as a chiral molecule, others state it is without chiral centers. akjournals.comfda.govfda.gov It is crucial to note that while the final molecule itself may not have a stereocenter, chiral intermediates or related substances could be present. Chiral chromatography is the definitive technique for separating enantiomers and assessing the enantiomeric purity of a chiral compound. For related non-peptide antagonists, chiral HPLC has been employed to separate enantiomers, often using cellulose-based stationary phases. acs.orgresearchgate.net This technique would be essential if a chiral version of Relugolix or a chiral impurity needed to be resolved and quantified. The development of a selective chiral method would involve screening different chiral stationary phases and optimizing mobile phase conditions to achieve baseline separation of the enantiomers.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry for this compound Profiling

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Niraparib-Target Complexes

The three-dimensional structural analysis of Niraparib complexed with its biological targets, primarily poly(ADP-ribose) polymerase (PARP) enzymes, is crucial for understanding its mechanism of action. X-ray crystallography has been the principal technique for providing high-resolution insights into these interactions.

X-ray Crystallography:

X-ray crystallography has been instrumental in revealing the atomic-level details of how Niraparib binds to the catalytic domain of PARP-1. migrationletters.com By analyzing the diffraction pattern of X-rays passing through a crystal of the Niraparib-PARP1 complex, researchers have been able to construct a detailed three-dimensional model of the interaction. migrationletters.com

Several crystal structures of the PARP-1 catalytic domain in complex with Niraparib are available in the Protein Data Bank (PDB). For instance, PDB entry 4R6E has been used in multiple studies to model the binding of Niraparib to both PARP-1 and PARP-2. researchgate.netpeerj.com Another high-resolution structure, PDB entry 7KK5 , shows the complex at a resolution of 1.70 Å. rcsb.org These structures reveal key hydrogen bonding and other interactions that are fundamental to the drug's inhibitory activity. migrationletters.com This structural information is vital for the rational design of new and potentially more selective PARP inhibitors. migrationletters.compeerj.com

| PDB ID | Target | Method | Resolution (Å) | Key Findings |

| 4R6E | PARP-1 Catalytic Domain | X-ray Diffraction | N/A | Used as a model for Niraparib binding to PARP-1 and PARP-2. researchgate.netpeerj.com |

| 7KK5 | PARP-1 Catalytic Domain | X-ray Diffraction | 1.70 | Provides high-resolution detail of the Niraparib-PARP1 interaction. rcsb.org |

| 5A00 | PARP-1 | X-ray Diffraction | N/A | Used in comparative studies with Niraparib complexes to understand inhibitor selectivity. peerj.com |

| 4ZZY | PARP-2 | X-ray Diffraction | N/A | Used in comparative modeling of Niraparib binding to PARP-2. peerj.com |

Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM is an emerging technique in structural biology that allows for the analysis of large protein complexes that are often difficult to crystallize. icr.ac.ukfrontiersin.org The sample is rapidly frozen, and images are taken using an electron microscope to reconstruct a 3D model. icr.ac.uk While X-ray crystallography has been the primary tool for Niraparib-target complexes, Cryo-EM provides essential contextual information.

For example, the cryo-EM structure of the PARP-2/DNA complex has been compared with the X-ray crystal structure of Niraparib-bound PARP-1 to understand the differential effects of the inhibitor on the two isoforms. biorxiv.org This highlights how cryo-EM can complement crystallographic data. Furthermore, cryo-EM has been utilized to characterize the morphology of nanoparticle formulations designed to deliver Niraparib. Studies on dual-drug loaded liposomes containing Niraparib and Doxorubicin used cryo-TEM to reveal an electron-dense drug core, suggesting the presence of a stable drug precipitate within the liposome. nih.gov This application demonstrates the versatility of cryo-EM in the broader pharmaceutical development of Niraparib. nih.govnovalix.com

Advanced Bioanalytical Assays for Niraparib Quantification and Activity Monitoring in Biological Matrices

Robust bioanalytical methods are essential for characterizing the pharmacokinetic and pharmacodynamic profiles of Niraparib. These assays allow for the precise measurement of the drug's concentration and its biological effect in various samples.

Quantification in Biological Matrices:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of Niraparib and its primary metabolite, M1, in biological matrices such as plasma, urine, and tumor tissue. nih.govijbs.com These assays are highly sensitive and specific, enabling accurate measurements across a wide range of concentrations.

The general workflow for these assays involves sample pre-treatment, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net For plasma samples, protein precipitation is a common extraction method, while urine samples are typically diluted before analysis. nih.gov The separation is achieved on a reversed-phase column, such as a C18 column, with detection performed on a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. nih.govcore.ac.uk These methods have been validated according to regulatory agency guidelines, confirming their reliability for clinical and preclinical studies. nih.govresearchgate.net

| Assay Type | Matrix | Sample Preparation | Column | LLOQ / Range | Reference |

| LC-MS/MS | Human Plasma, Urine | Protein Precipitation (Plasma), Dilution (Urine) | SunFire C18 | 1 ng/mL | nih.govglobalresearchonline.net |

| LC-MS/MS | Human Plasma | Protein Precipitation | UPLC BEH C18 | 30-3000 ng/mL | researchgate.net |

| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | Zorbax SB-C18 | 10.0-10000.0 pg/mL | core.ac.uk |

| LC-MS/MS | K3EDTA Human Plasma | N/A | Gemini 5µ C18 | 0.5 ng/mL - 50 ng/mL | researchgate.netjournalofappliedbioanalysis.com |

| Mass Spectrometry Imaging | Tumor Tissue | N/A | N/A | LOD: 2.24± 0.43 pg/pixel | ijbs.com |

Activity Monitoring:

Pharmacodynamic (PD) assays are employed to measure the extent of PARP inhibition by Niraparib in cells and tissues. These assays quantify the product of PARP enzymatic activity, poly(ADP-ribose) or PAR.

One established method is a PARP pharmacodynamic assay that measures the incorporation of radiolabeled NAD+ (³H-NAD) into PAR chains in tumor homogenates or peripheral blood mononuclear cells (PBMCs) after stimulation with damaged DNA. acs.org This assay has demonstrated that efficacious doses of Niraparib can inhibit PARP activity by over 90% in tumor models. acs.org

Another widely used approach is an enzyme-linked immunosorbent assay (ELISA). nih.gov This chemiluminescent assay quantifies the levels of PAR in cell or tumor lysates. nih.govnih.gov It has been used to confirm that Niraparib treatment leads to a dose-dependent decrease in PAR activity in cancer cell lines and in vivo xenograft models. nih.govnih.gov These activity assays are critical for correlating drug exposure with the desired biological effect, helping to establish the link between pharmacokinetics and pharmacodynamics. acs.org

Synthetic Strategies and Derivative Research of Unii O2e9e70nte

Comprehensive Analysis of Established Synthetic Pathways for Prasterone

The industrial production of Prasterone has historically relied on the partial synthesis from naturally occurring steroid precursors. sci-hub.sefda.gov These multi-step chemical processes have been refined over decades to meet commercial demands.

Retrosynthetic Dissection and Key Reaction Steps for Prasterone Synthesis

A retrosynthetic analysis of Prasterone typically identifies plant-derived sterols as logical starting points. The most historically significant precursor is diosgenin (B1670711), a steroidal saponin (B1150181) extracted from species of wild yam (Dioscorea) found in Mexico. sci-hub.sefda.govjyi.org The conversion of diosgenin into key steroid hormones was pioneered by Russell Earl Marker. jyi.orgwikipedia.org

The cornerstone of this pathway is the Marker Degradation , a three-step process that cleaves the spiroketal side chain of diosgenin. wikipedia.orgacs.org

Acetal Hydrolysis and Acetylation : The process begins with the reaction of diosgenin with acetic anhydride. This step opens the pyran ring of the spiroketal side chain and acetylates the resulting hydroxyl group. wikipedia.org

Oxidative Cleavage : The modified side chain is then subjected to oxidative cleavage using chromic acid, which removes the majority of the side chain to yield a 16-dehydropregnenolone (B108158) acetate (B1210297) (PDA) intermediate. wikipedia.orgnih.govacs.org

Oxime Formation and Rearrangement : The PDA intermediate is then converted to Prasterone (DHEA) through the formation of an oxime at the C-20 ketone, followed by a Beckmann-type rearrangement to yield the C-17 ketone characteristic of Prasterone. acs.org

An alternative starting material is stigmasterol, a phytosterol derived from soybeans. acs.org In the body, Prasterone is naturally synthesized from cholesterol via a pregnenolone (B344588) intermediate, a pathway that inspires some biocatalytic approaches. creative-diagnostics.comnih.gov

Optimization of Synthetic Routes for Yield, Purity, and Scalability of Prasterone

Significant research has focused on optimizing the synthesis of Prasterone and its intermediates to enhance yield, purity, and suitability for large-scale production. google.com A critical step in many modern syntheses is the isomerization of 4-androstene-3,17-dione (4-AD) to 5-androstene-3,17-dione (5-AD), a direct precursor to Prasterone. researchgate.net

Optimization efforts have included:

Reaction Conditions : The isomerization of 4-AD to 5-AD has been optimized using potassium tert-butoxide in tert-butanol, achieving yields greater than 80%. researchgate.net

Impurity Control : During scale-up, the formation of oxidation-related impurities can be a significant issue. Implementing a rigorous nitrogen sparging protocol during the isomerization reaction was found to effectively reduce these impurities, proving successful on a 300g scale. acs.org

Purification : High purity is critical for pharmaceutical applications. Crude Prasterone acetate can be precipitated from the reaction mixture with an 88% yield and 98% purity. acs.org Subsequent recrystallization from methanol (B129727) can elevate the final product purity to over 99.5%. acs.org Another described method involves recrystallization from an ethyl acetate/heptane mixture to achieve purity greater than 98%. google.com

| Process Step | Reagents/Conditions | Metric | Result | Source |

|---|---|---|---|---|

| Isomerization | Potassium tert-butoxide in tert-butanol | Yield of 5-AD | >80% | researchgate.net |

| Acetylation | Acetic anhydride, sodium acetate in acetic acid | Crude Yield | 88% | acs.org |

| Acetylation | Acetic anhydride, sodium acetate in acetic acid | Crude Purity | 98% | acs.org |

| Purification | Recrystallization from methanol | Final Purity | >99.5% | acs.org |

| Purification | Recrystallization from ethyl acetate/heptane | Final Purity | >98% | google.com |

Stereoselective Synthesis of Prasterone and its Isomers

Controlling stereochemistry is a fundamental challenge in steroid synthesis due to the multiple chiral centers in the steroid nucleus. numberanalytics.com While many syntheses leverage the predefined stereochemistry of natural starting materials like diosgenin, modern chemoenzymatic methods offer outstanding control and selectivity. fda.govscispace.com

A pivotal development is the regio- and stereoselective reduction of the C3-carbonyl group of 5-androstene-3,17-dione (5-AD). researchgate.netgoogleapis.com

Enzymatic Reduction : A ketoreductase enzyme identified from the microorganism Sphingomonas wittichii has proven highly effective. researchgate.net It selectively reduces the C3-ketone to the desired 3β-alcohol, which is the correct stereoisomer for Prasterone, with greater than 99% diastereomeric excess (de). researchgate.net This enzymatic process is remarkably robust, maintaining its high selectivity even at substrate concentrations up to 150 g/L. researchgate.net

Patented Bioprocesses : Patents have been granted for processes utilizing specific ketoreductase enzymes for this highly selective reduction, underscoring the commercial viability of this approach. google.comgoogleapis.comvulcanchem.com

Radical Reactions : In a different approach, iron-catalyzed direct hydroamination of Prasterone with nitroarenes was shown to be highly stereoselective, exclusively producing 5α-arylamino-DHEA derivatives. jst.go.jp

| Method | Catalyst/Enzyme | Transformation | Selectivity | Source |

|---|---|---|---|---|

| Bioreduction | Ketoreductase from Sphingomonas wittichii | Reduction of 5-AD C3-ketone to 3β-alcohol | >99% de | researchgate.net |

| Hydroamination | Iron Catalyst | Addition of arylamine to C5 position | Exclusive 5α-isomer | jst.go.jp |

Exploration of Novel and Sustainable Synthetic Methodologies for Prasterone

The demand for environmentally friendly manufacturing has spurred research into green chemistry principles and advanced production platforms for steroid synthesis. researchgate.netmdpi.com

Green Chemistry Principles Applied to Prasterone Synthesis

Green chemistry aims to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous substances, and employing renewable resources and catalysts. researchgate.netnih.govacs.org

Biocatalysis : The use of isolated enzymes or whole-cell microorganisms is a cornerstone of green steroid synthesis. mdpi.com Microbial strains, such as Mycolicibacterium sp. HK-90, are being investigated for the direct degradation of diosgenin, offering a potential biological alternative to the chemically harsh Marker Degradation. nih.gov

Chemoenzymatic Routes : A highly efficient chemoenzymatic route to Prasterone acetate has been developed starting from 4-androstene-3,17-dione (4-AD), which can be sourced from the degradation of abundant phytosterols. researchgate.net This process avoids the diosgenin pathway and relies on the highly selective ketoreductase enzyme for the key stereochemical step, making it more cost-effective and sustainable. researchgate.net

Enzymatic Reagents : Lipases are used for highly regioselective acylation and deprotection reactions on steroid cores under mild conditions, reducing the need for traditional protecting group chemistry. nih.gov

Flow Chemistry and Automated Synthesis Platforms for Prasterone

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, is a powerful technology for modernizing chemical synthesis. uva.nl It offers significant advantages in terms of safety, process control, efficiency, and scalability compared to traditional batch methods. uva.nlresearchgate.net